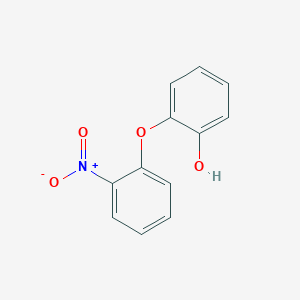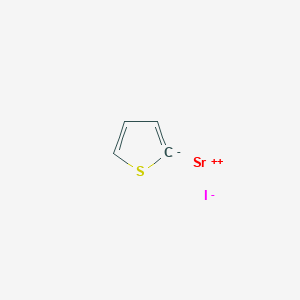
strontium;2H-thiophen-2-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;2H-thiophen-2-ide;iodide is a chemical compound that combines strontium, thiophene, and iodine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium;2H-thiophen-2-ide;iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid, followed by the introduction of thiophene. The general reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting strontium iodide can then be reacted with thiophene under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as the vertical Bridgman method allows for the growth of large crystals of strontium iodide, which can then be further processed to incorporate thiophene.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium;2H-thiophen-2-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or a peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal hydride.
Substitution: Can be achieved using halogen exchange reactions with reagents like chlorine or bromine.
Major Products
Oxidation: Strontium oxide and iodine.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Compounds with different halides or functional groups replacing the iodide ion.
Wissenschaftliche Forschungsanwendungen
Strontium;2H-thiophen-2-ide;iodide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in radiopharmaceuticals and as a scintillation material for gamma-ray detection.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which strontium;2H-thiophen-2-ide;iodide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to specific biochemical responses. In industrial applications, its unique properties, such as high density and scintillation light yield, make it effective in detecting gamma radiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strontium iodide: A simpler compound without the thiophene component, used in similar applications.
Strontium fluoride: Another strontium halide with different properties and uses.
Strontium chloride: Used in various industrial and medical applications.
Uniqueness
Strontium;2H-thiophen-2-ide;iodide is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other strontium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
54944-04-6 |
|---|---|
Molekularformel |
C4H3ISSr |
Molekulargewicht |
297.66 g/mol |
IUPAC-Name |
strontium;2H-thiophen-2-ide;iodide |
InChI |
InChI=1S/C4H3S.HI.Sr/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MYBJUVKEBWLRMM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CS[C-]=C1.[Sr+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


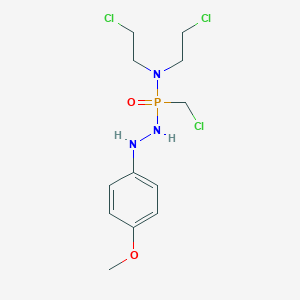
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)
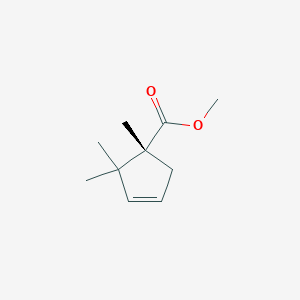
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
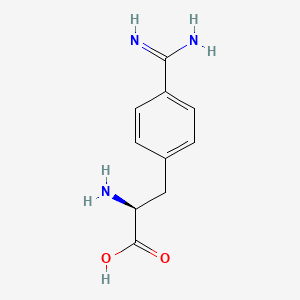
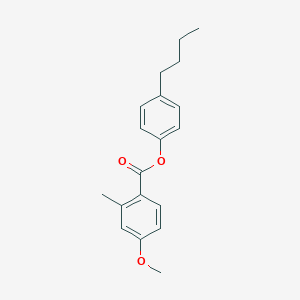
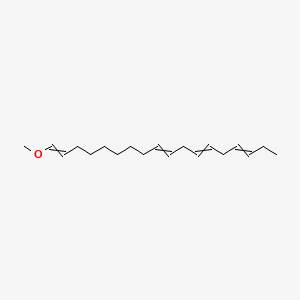
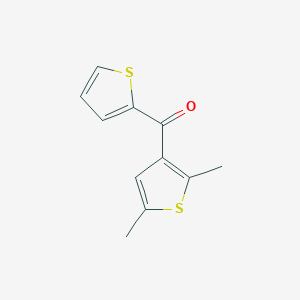
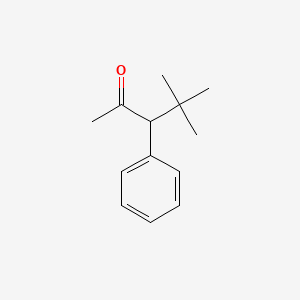
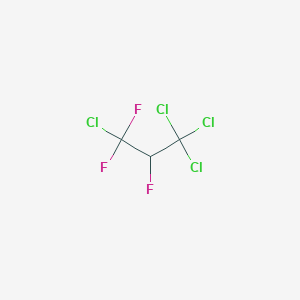
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
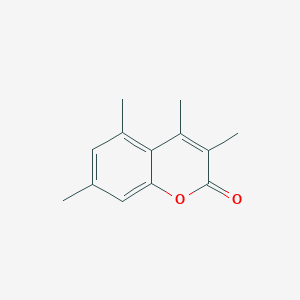
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
